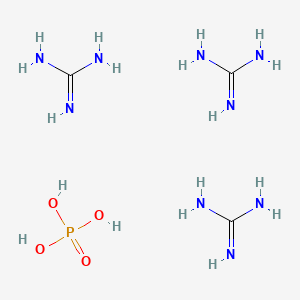
Guanosine 3'-diphosphate 5'-triphosphate
Vue d'ensemble
Description
Guanosine 3’-diphosphate 5’-triphosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is a small molecule nucleotide alarmone that can accumulate under environmental stress conditions and trigger the stringent response in bacteria . This compound is involved in the regulation of transcription, translation, replication, and metabolism in bacterial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 3’-diphosphate 5’-triphosphate can be synthesized through enzymatic reactions involving guanosine nucleotides. One common method involves the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP) to guanosine 5’-triphosphate (GTP), followed by further enzymatic modifications to produce guanosine 3’-diphosphate 5’-triphosphate . The reaction conditions typically include the use of specific enzymes such as GMP synthetase and guanosine-inosine kinase, along with appropriate cofactors and substrates .
Industrial Production Methods
In industrial settings, the production of guanosine 3’-diphosphate 5’-triphosphate can be achieved through fermentation processes using genetically engineered microorganisms. For example, recombinant Escherichia coli strains can be engineered to overexpress enzymes involved in the biosynthesis of guanosine nucleotides, leading to enhanced production of guanosine 3’-diphosphate 5’-triphosphate . The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 3’-diphosphate 5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. One notable reaction is the hydrolysis of guanosine 3’-diphosphate 5’-triphosphate to guanosine 3’-diphosphate and inorganic phosphate, catalyzed by specific phosphatases .
Common Reagents and Conditions
Common reagents used in the reactions involving guanosine 3’-diphosphate 5’-triphosphate include water (for hydrolysis), ATP (for phosphorylation), and specific enzymes such as phosphatases and kinases . The reaction conditions typically involve physiological pH and temperature to mimic the natural cellular environment.
Major Products
The major products formed from the reactions of guanosine 3’-diphosphate 5’-triphosphate include guanosine 3’-diphosphate, guanosine 5’-triphosphate, and inorganic phosphate . These products play essential roles in various cellular processes, including energy transfer and signal transduction.
Applications De Recherche Scientifique
Guanosine 3’-diphosphate 5’-triphosphate has numerous scientific research applications across various fields:
Mécanisme D'action
Guanosine 3’-diphosphate 5’-triphosphate exerts its effects by interacting with specific molecular targets and pathways. It binds to RNA polymerase and other regulatory proteins, modulating their activity and influencing transcription, translation, and replication processes . The compound also affects the synthesis of nucleotides and other essential metabolites, thereby regulating cellular metabolism and stress responses .
Comparaison Avec Des Composés Similaires
Guanosine 3’-diphosphate 5’-triphosphate is similar to other guanosine nucleotides such as guanosine 5’-triphosphate (GTP) and guanosine 3’,5’-bis(diphosphate) (ppGpp). it is unique in its ability to trigger the stringent response in bacteria under stress conditions . Other similar compounds include:
Guanosine 5’-triphosphate (GTP): Involved in protein synthesis and signal transduction.
Guanosine 3’,5’-bis(diphosphate) (ppGpp): Regulates bacterial stress responses and metabolism.
Adenosine 5’-triphosphate (ATP): Serves as a universal energy currency in cells.
Guanosine 3’-diphosphate 5’-triphosphate stands out due to its specific role in bacterial stringent response and its regulatory functions in various cellular processes.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMACXZAITQAX-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5O20P5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192193 | |
| Record name | Guanosine pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38918-96-6 | |
| Record name | Guanosine 5′-triphosphate 3′-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38918-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038918966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine](/img/structure/B3264207.png)






![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)

![[trans-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)


![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)

